2-(2-Ethylphenyl)ethan-1-amine
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Overview
Description
2-(2-Ethylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15N and a molecular weight of 149.24 g/mol . It is a derivative of phenethylamine, characterized by the presence of an ethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)ethan-1-amine typically involves the alkylation of phenethylamine with an appropriate ethylating agent under controlled conditions. One common method is the reaction of phenethylamine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
2-(2-Ethylphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)ethan-1-amine involves its interaction with various molecular targets and pathways. As a derivative of phenethylamine, it may interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can modulate neurotransmitter release and signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which lacks the ethyl group on the phenyl ring.
2-Phenylethan-1-amine: Similar structure but without the ethyl substitution.
N-Methylphenethylamine: A methylated derivative of phenethylamine.
Uniqueness
2-(2-Ethylphenyl)ethan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-(2-ethylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQAFKJPZDKNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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